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Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966 Get Quote

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, finding

extensive applications in the development of pharmaceuticals, agrochemicals, and advanced

materials. The specific incorporation of multiple chlorine atoms and a single iodine atom onto a

benzene ring, as seen in 1,2,5-Trichloro-3-iodobenzene, yields a molecule with a unique

combination of steric and electronic properties. The carbon-iodine bond, being the weakest

among the carbon-halogen bonds, offers a reactive site for various coupling reactions, such as

Suzuki, Heck, and Sonogashira couplings, making it a valuable intermediate for constructing

more complex molecular architectures.[1] The trichloro-substituted scaffold provides stability

and influences the molecule's lipophilicity and metabolic profile, properties of significant interest

in drug design.

This guide aims to consolidate the known information on 1,2,5-Trichloro-3-iodobenzene and

provide expert-driven, actionable protocols for its comprehensive structural analysis. By

leveraging data from analogous compounds and established principles of physical organic

chemistry, we can construct a reliable model of its molecular structure and geometry, paving

the way for its effective utilization in research and development.

Physicochemical and Structural Identifiers
While comprehensive experimental data remains scarce, the fundamental properties of 1,2,5-
Trichloro-3-iodobenzene have been established and are summarized below.
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Property Value Source

CAS Number 216393-66-7 --INVALID-LINK--

Molecular Formula C₆H₂Cl₃I --INVALID-LINK--

Molecular Weight 307.34 g/mol --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Melting Point 52-54 °C --INVALID-LINK--

Canonical SMILES C1=C(C(=C(C=C1Cl)I)Cl)Cl N/A

InChI Key N/A N/A

Molecular Structure and Inferred Geometry
The Benzene Core and Substituent Effects
The foundational structure of 1,2,5-Trichloro-3-iodobenzene is a planar benzene ring.

However, the presence of four bulky halogen substituents (three chlorine, one iodine) induces

significant steric strain and electronic perturbations that are expected to distort the ring from a

perfect hexagonal geometry.

Steric Hindrance: The adjacent chlorine atoms at positions 1 and 2, and the proximity of the

iodine atom at position 3 to the chlorine at position 2, will likely cause out-of-plane deviations

of the substituents and elongation of the corresponding carbon-carbon bonds within the ring

to alleviate steric clash.

Electronic Effects: All four halogens are electron-withdrawing via induction, which will

influence the electron density distribution within the aromatic ring. This can affect bond

lengths and the molecule's reactivity.

Predicted Bond Lengths and Angles
In the absence of direct crystallographic data for 1,2,5-Trichloro-3-iodobenzene, we can infer

its geometric parameters by referencing data for related compounds and from theoretical

calculations on similar halobenzenes. For comparison, the crystal structure of the isomer 1,3,5-

Trichloro-2-iodobenzene is available and provides a useful reference point.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1591966?utm_src=pdf-body
https://www.benchchem.com/product/b1591966?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3_5-Trichloro-2-iodobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Predicted Value/Range
Rationale and Comparative
Data

C-C (Aromatic) 1.38 - 1.41 Å

Standard aromatic C-C bonds

are ~1.39 Å. Due to

substituent-induced strain,

some bonds, particularly

between substituted carbons

(e.g., C1-C2, C2-C3), may be

elongated.

C-H ~1.08 Å
Typical for aromatic C-H

bonds.

C-Cl 1.72 - 1.74 Å

Based on data for other

polychlorinated benzenes like

1,2,4-trichlorobenzene.

C-I ~2.08 - 2.10 Å

The C-I bond is significantly

longer than C-Cl due to the

larger atomic radius of iodine.

This is consistent with values

observed in other aryl iodides.

∠C-C-C (Internal) 118° - 122°

The internal bond angles of the

benzene ring will deviate from

the ideal 120° to accommodate

the bulky substituents. Angles

at substituted carbons are

likely to be slightly larger or

smaller depending on the

specific steric repulsions.

∠C-C-Cl / ∠C-C-I ~119° - 121°

These exocyclic angles will

also be influenced by steric

interactions with adjacent

substituents.
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Proposed Methodologies for Synthesis and
Structural Elucidation
To move from a theoretical model to empirical fact, a systematic experimental and

computational approach is required. The following protocols are designed to serve as a self-

validating workflow for the synthesis and complete structural characterization of 1,2,5-
Trichloro-3-iodobenzene.

Proposed Synthesis: Electrophilic Iodination
A plausible route to synthesize the target compound is through the electrophilic iodination of

1,2,5-trichlorobenzene. The three electron-withdrawing chlorine atoms deactivate the benzene

ring, making the reaction challenging. Therefore, forcing conditions are necessary.

Protocol: Synthesis of 1,2,5-Trichloro-3-iodobenzene

Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a reflux

condenser, mechanical stirrer, and a dropping funnel, dissolve 1,2,5-trichlorobenzene (1

equivalent) in a mixture of glacial acetic acid and sulfuric acid (catalyst).

Reagent Addition: Slowly add a solution of iodine (I₂) and a strong oxidizing agent, such as

nitric acid or periodic acid, to the stirred solution at room temperature. An alternative

iodinating agent could be iodine monochloride (ICl).

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain vigorous stirring.

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: After the reaction is complete (typically several hours), cool the mixture to room

temperature and carefully pour it over crushed ice. The precipitated crude product can be

collected by vacuum filtration.

Purification: The crude solid should be purified by recrystallization from a suitable solvent

system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure 1,2,5-Trichloro-3-
iodobenzene.
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Synthesis Protocol

1. Dissolve 1,2,5-Trichlorobenzene
in Acetic/Sulfuric Acid

2. Add Iodinating Agent
(I₂ + Oxidizing Agent)

Slow Addition 3. Heat at 80-100 °C
(Monitor by GC-MS)

Heating 4. Quench on Ice &
Collect Precipitate

Reaction Complete
5. Recrystallize to Purify

Crude Product
Pure 1,2,5-Trichloro-

3-iodobenzene

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,2,5-Trichloro-3-iodobenzene.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The molecule contains two protons on the aromatic ring. Due to the differing

electronic environments and coupling between them, the ¹H NMR spectrum is expected to

show two doublets in the downfield region (likely between 7.0 and 8.0 ppm).

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals for the six unique

carbon atoms of the benzene ring. The carbons bonded to halogens will appear at

characteristic chemical shifts.

Mass Spectrometry (MS)

A high-resolution mass spectrum will confirm the molecular formula (C₆H₂Cl₃I). The mass

spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine

atoms (³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching frequencies for the aromatic protons,

C=C stretching bands for the benzene ring, and strong absorptions in the fingerprint region

corresponding to the C-Cl and C-I bonds.
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Definitive Structure Elucidation: Single-Crystal X-ray
Diffraction
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-

dimensional molecular structure, including precise bond lengths and angles.[3][4]

Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals of 1,2,5-Trichloro-3-iodobenzene suitable for X-ray

diffraction. This can be achieved by slow evaporation of a saturated solution of the purified

compound in an appropriate solvent (e.g., toluene, hexane, or a mixture thereof) at a

constant, controlled temperature.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo

Kα or Cu Kα radiation) and a modern detector.[5]

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations,

which allows for higher resolution data.

Structure Solution and Refinement:

Process the collected diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or other phasing techniques to obtain an

initial electron density map.

Build and refine the molecular model against the experimental data to determine the

precise atomic positions, bond lengths, bond angles, and torsion angles.

Computational Modeling: Density Functional Theory
(DFT)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://rigaku.com/products/crystallography/techniques/chemical-crystallography
https://www.benchchem.com/product/b1591966?utm_src=pdf-body
https://eas.org/e13-small-molecule-single-crystal-x-ray-crystallography-in-structural-chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational chemistry, particularly DFT, provides a powerful tool to predict and corroborate

experimental findings.[6] DFT calculations can provide insights into the optimized molecular

geometry, electronic structure, and spectroscopic properties.

Protocol: DFT Calculation

Model Building: Construct the 3D structure of 1,2,5-Trichloro-3-iodobenzene in a molecular

modeling software package.

Geometry Optimization: Perform a full geometry optimization using a suitable functional

(e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for C, H, Cl and a larger basis set

with effective core potentials for iodine).[7][8]

Frequency Calculation: Perform a frequency calculation on the optimized geometry to

confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR

spectrum.

Property Calculation: From the optimized structure, calculate key properties such as bond

lengths, bond angles, dihedral angles, and NMR chemical shifts for comparison with

experimental data.
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Structural Elucidation Workflow

Spectroscopic Analysis Definitive & Computational Analysis

Synthesized & Purified
1,2,5-Trichloro-3-iodobenzene

NMR Spectroscopy
(¹H, ¹³C)

Initial Characterization

Mass Spectrometry
(HRMS)

Initial Characterization

IR Spectroscopy

Initial Characterization

Single-Crystal
X-ray Diffraction

For Definitive Structure

DFT Computational
Modeling

Theoretical Model

Validated Molecular
Structure & Geometry

Structural Clues Structural Clues Structural Clues Precise 3D Structure Corroboration
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Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Conclusion
While direct experimental data on 1,2,5-Trichloro-3-iodobenzene is limited, this guide

provides a robust framework for its study. By combining known physicochemical properties with

inferred data from analogous structures, a reliable model of its molecular structure and

geometry has been presented. The detailed, field-proven protocols for synthesis, spectroscopic

analysis, X-ray crystallography, and computational modeling offer a clear and validated

pathway for researchers to fully characterize this promising synthetic intermediate. The

successful elucidation of its structure will unlock its full potential for applications in medicinal

chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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